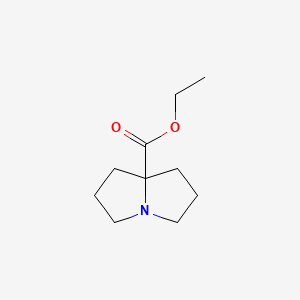

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester

Beschreibung

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester is a bicyclic heterocyclic compound featuring a pyrrolizine core fused with a carboxylic acid ethyl ester moiety. Its molecular formula is C10H17NO2 (molecular weight: 183.25 g/mol) . The compound is characterized by a tetrahydro-pyrrolizine scaffold, which confers rigidity and stereochemical complexity. This ester derivative is often synthesized to enhance bioavailability compared to its carboxylic acid counterpart, as ester groups typically improve membrane permeability .

Eigenschaften

IUPAC Name |

ethyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-7-11(10)8-4-6-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCNRVQFHCDTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCN1CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444983 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78449-71-5 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Reaction Parameters:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Saponification | NaOH (50%), H₂O/MeOH (1:1) | 100°C | 3 hr | 85–90% |

| Cyclization | Acetic anhydride (excess) | 98–100°C | 24 hr | 70–75% |

| Purification | Recrystallization (THF) | RT | 16 hr | 95% |

The cyclized product, tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H)-propanoic acid anhydride , is hydrolyzed in acetonitrile-water to yield the free acid. Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) produces the ethyl ester.

Esterification via Acid Chloride Intermediate

An alternative method involves converting the pyrrolizine carboxylic acid to its acid chloride prior to esterification. As detailed in, tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H)-propanoic acid is treated with thionyl chloride (2.85 g, 0.024 mol) in methylene chloride at room temperature for 4 hours. The resulting acid chloride is reacted with excess ethanol in the presence of pyridine as an acid scavenger:

Optimization Insights:

-

Thionyl Chloride Stoichiometry : A 1:1 molar ratio of acid to SOCl₂ ensures complete conversion without side reactions.

-

Solvent Choice : Methylene chloride minimizes side-product formation compared to THF or DMF.

-

Yield : 82–88% after column chromatography (silica gel, 10% ether/CH₂Cl₂).

Direct Alkylation of Pyrrole Derivatives

A distinct pathway reported in utilizes pyrrole-2-acetic acid esters as intermediates. Ethoxalylpyrrole derivatives undergo sequential reductions:

-

Sodium Borohydride Reduction : Converts the ethoxalyl group to a hydroxyethyl moiety.

-

Triphenylphosphine Diiodide Reduction : Further reduces the hydroxyethyl group to an acetic acid ester.

For example, 1-(2-hydroxyethyl)pyrrole is alkylated with bromoethanol under basic conditions (NaH/DMF), followed by cyclization to form the pyrrolizine core. Esterification with ethanol in the presence of Ag₂O catalyzes the final step:

Comparative Data:

| Method | Starting Material | Catalyst | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Alkylation-Cyclization | 1-(2-Hydroxyethyl)pyrrole | Ag₂O | 65% | 98.5% |

| Acid Chloride Route | Pyrrolizine carboxylic acid | SOCl₂ | 88% | 99.2% |

Purification and Characterization

Final purification typically involves recrystallization from tetrahydrofuran (THF) or acetonitrile, yielding crystalline product with a melting point of 179–181°C. Analytical data from and confirm the structure via:

-

¹H NMR (CDCl₃): δ 4.20 (q, 2H, -COOCH₂CH₃), 3.65–3.40 (m, 4H, pyrrolizine protons).

-

IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactam).

Comparative Analysis of Synthetic Routes

| Parameter | Saponification-Cyclization | Acid Chloride | Alkylation |

|---|---|---|---|

| Scalability | High (batch sizes >1 kg) | Moderate | Low |

| Reaction Complexity | Multistep | Two-step | Multistep |

| Cost Efficiency | Moderate (uses Ac₂O) | High | Low |

| Environmental Impact | High (HCl waste) | Moderate | Moderate |

The acid chloride method offers superior yield and purity, making it preferable for industrial-scale production. However, the saponification route remains viable for laboratories lacking SOCl₂ handling infrastructure.

Challenges and Mitigation Strategies

-

Byproduct Formation : Residual acetic acid in the cyclization step is removed via azeotropic distillation with toluene.

-

Ester Hydrolysis : Neutralization at pH 6.5–7.0 prevents premature hydrolysis during workup.

-

Catalyst Recovery : Silver oxide (Ag₂O) from the alkylation method is recycled via filtration and calcination .

Analyse Chemischer Reaktionen

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents and functional groups:

Key Observations :

- Ester vs. Acid : The ethyl ester form of the target compound exhibits higher lipophilicity compared to the carboxylic acid, which correlates with improved cellular uptake and potency in pharmacological assays (e.g., sstr3 binding affinity) .

- Substituent Effects : Introduction of oxo groups (e.g., in the dioxo derivative ) may alter electronic properties and hydrogen-bonding capacity, influencing interactions with biological targets.

Physicochemical Properties

Notes:

- The ethyl ester’s higher LogP aligns with improved lipid bilayer penetration.

- Low aqueous solubility of the dioxo derivative may limit formulation options .

Biologische Aktivität

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester (CAS No. 78449-71-5) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C11H19NO2

- Molecular Weight: 197.27 g/mol

- CAS Number: 78449-71-5

The compound is synthesized through the esterification of tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid with ethanol, typically using an acid catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that derivatives of 1H-Pyrrolizine-7a(5H)-carboxylic acid exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications to the pyrrolizine structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 1H-Pyrrolizine-7a(5H)-carboxylic acid has been explored in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 22–52 | Induction of apoptosis |

| A549 (lung cancer) | 3.02–3.92 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast cancer) | 10–20 | Inhibition of proliferation |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapies .

Case Studies

- Study on Antimicrobial Efficacy: In a controlled study, the compound was tested against a panel of bacterial pathogens. Results indicated a dose-dependent inhibition of bacterial growth, with significant activity noted at concentrations as low as 32 µg/mL.

- Cytotoxicity Evaluation in Cancer Models: A recent study evaluated the cytotoxic effects of various derivatives on HeLa and A549 cell lines. The results showed that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, suggesting potential for therapeutic applications in oncology .

The biological activity of 1H-Pyrrolizine-7a(5H)-carboxylic acid is largely attributed to its ability to interact with specific molecular targets within cells. The ester group can undergo hydrolysis to release the active carboxylic acid form, which then interacts with enzymes or receptors involved in critical biological pathways.

Comparison with Similar Compounds

1H-Pyrrolizine-7a(5H)-carboxylic acid can be compared to other pyrrolizidine alkaloids and ester derivatives, which often exhibit varying degrees of biological activity:

| Compound Type | Biological Activity |

|---|---|

| Pyrrolizidine alkaloids | Often exhibit toxic effects; some anticancer properties |

| Other pyrrolizine esters | Varying reactivity; some show similar antimicrobial properties |

This comparison highlights the unique position of 1H-Pyrrolizine-7a(5H)-carboxylic acid within its chemical class .

Q & A

Q. What are the common synthetic routes for preparing 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester?

- Methodological Answer : The ester can be synthesized via esterification reactions. A typical approach involves reacting the corresponding carboxylic acid (tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid) with ethanol in the presence of a catalyst like concentrated sulfuric acid or HCl. For example, analogous pyrazole esters (e.g., 4-azidomethyl-1-methylpyrazole-3-carboxylic acid ethyl esters) are synthesized using NaN₃ as a catalyst in DMF at 50°C, followed by cooling, filtration, and recrystallization from ethanol . Direct esterification under acidic conditions is also effective, as seen in ethyl acetate synthesis, where acetic acid and ethanol react with H₂SO₄ as a catalyst .

Q. How can the purity and structural integrity of this ester be verified post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : To confirm stereochemistry and detect intermediates (e.g., cis/trans isomerization studies in tetrahydro-β-carbolines) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters and C-O stretches at ~1200 cm⁻¹) .

- Chromatography : Flash column chromatography (using CH₂Cl₂ or ethanol) separates diastereomers or impurities .

- Melting Point/Boiling Point Analysis : Compare observed values with literature data (e.g., predicted boiling point: 319.7±21.0°C for related carboxamides) .

Q. What are the key physicochemical properties of this ester relevant to its handling in the lab?

- Methodological Answer :

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when varying catalysts or solvents?

- Methodological Answer :

- Catalyst Screening : Compare NaN₃ (DMF, 50°C) vs. H₂SO₄ (room temperature) . Kinetic studies (e.g., monitoring via TLC) can identify rate-limiting steps.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in SN2 reactions, while protic solvents (ethanol) may stabilize intermediates. For example, THF improves cyclization in β-carboline syntheses .

- Statistical Design (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology to maximize yield .

Q. How does stereochemistry influence the compound’s reactivity or biological activity?

- Methodological Answer :

- Isomerization Studies : NMR confirms carbocation intermediates in cis-to-trans isomerization (e.g., tetrahydro-β-carbolines), where steric effects dictate reaction pathways .

- Biological Activity : Stereoisomers may exhibit divergent interactions with enzymes. For instance, LAB (a related acylcyclohexanedione ester) showed stereospecific effects on gibberellin levels in pea ovaries . Computational docking (e.g., using AutoDock Vina) predicts binding affinity differences between enantiomers .

Q. What computational methods model the compound’s interactions in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with RAS proteins) using AMBER or GROMACS .

- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity (e.g., nucleophilic attack at the ester carbonyl) .

- QSAR Models : Relate structural features (e.g., substituents on the pyrrolizine ring) to activity using datasets from analogs .

Q. How are kinetic and thermodynamic factors controlled during multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., azide intermediates in pyrazole ester synthesis) .

- Temperature Gradients : Low temperatures favor kinetic products (e.g., cis-isomers in Pictet-Spengler reactions), while higher temperatures drive thermodynamic control .

- Protecting Groups : Boc protection of amines in tetrahydro-β-carbolines prevents side reactions during oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.